molecular formula C4H5AuO4S B1202480 Gold(1+);4-hydroxy-4-oxo-2-sulfanylbutanoate CAS No. 4846-27-9

Gold(1+);4-hydroxy-4-oxo-2-sulfanylbutanoate

Cat. No.: B1202480
CAS No.: 4846-27-9
M. Wt: 346.11 g/mol
InChI Key: XJHSMFDIQHVMCY-UHFFFAOYSA-M
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Scientific Research Applications

Natrii aurothiomalas has a wide range of scientific research applications, including:

Preparation Methods

Synthetic Routes and Reaction Conditions

Natrii aurothiomalas is synthesized through the reaction of gold salts with thiomalic acid. The process involves the formation of a complex between gold and thiomalic acid, resulting in the production of sodium aurothiomalate . The reaction conditions typically require a controlled environment to ensure the stability of the gold-thiomalate complex.

Industrial Production Methods

Industrial production of natrii aurothiomalas involves the large-scale reaction of gold salts with thiomalic acid under stringent conditions to maintain the purity and efficacy of the compound. The process is carefully monitored to prevent contamination and ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

Natrii aurothiomalas undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of gold oxides, while reduction can yield elemental gold .

Properties

CAS No.

4846-27-9

Molecular Formula

C4H5AuO4S

Molecular Weight

346.11 g/mol

IUPAC Name

gold(1+);4-hydroxy-4-oxo-2-sulfanylbutanoate

InChI

InChI=1S/C4H6O4S.Au/c5-3(6)1-2(9)4(7)8;/h2,9H,1H2,(H,5,6)(H,7,8);/q;+1/p-1

InChI Key

XJHSMFDIQHVMCY-UHFFFAOYSA-M

SMILES

C(C(C(=O)[O-])S)C(=O)O.[Au+]

Canonical SMILES

C(C(C(=O)[O-])S)C(=O)O.[Au+]

Synonyms

Aurolate
Aurothiomalate
Aurothiomalate, Sodium
Gold Disodium Thiomalate, Monohydrate
Gold Sodium Thiomalate
Gold Thiomalate
Gold Thiomalate, Sodium
Gold Thiomalic Acid
Mercaptobutanedioic Acid Monogold(1+) Sodium Salt
Miocrin
Miocrisin
Monogold (1+) Disodium Thiomalate
Myochrysine
Myocrisin
Myocrysine
Sodium Aurothiomalate
Sodium Gold Thiomalate
Sodium Thiomalate, Gold
Sodium Thiomalatoaurate
Tauredon
Thiomalate, Gold
Thiomalatoaurate, Sodium

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Gold(1+);4-hydroxy-4-oxo-2-sulfanylbutanoate
Reactant of Route 2
Gold(1+);4-hydroxy-4-oxo-2-sulfanylbutanoate
Reactant of Route 3
Gold(1+);4-hydroxy-4-oxo-2-sulfanylbutanoate
Reactant of Route 4
Gold(1+);4-hydroxy-4-oxo-2-sulfanylbutanoate
Reactant of Route 5
Gold(1+);4-hydroxy-4-oxo-2-sulfanylbutanoate
Reactant of Route 6
Gold(1+);4-hydroxy-4-oxo-2-sulfanylbutanoate

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